Morpholine-4-carbohydrazide chemical properties and structure
Morpholine-4-carbohydrazide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carbohydrazide is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a morpholine ring and a carbohydrazide moiety, impart a range of biological activities, including antimicrobial, antitumor, and antiviral properties. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological applications of Morpholine-4-carbohydrazide, with a focus on experimental data and protocols relevant to research and development.
Chemical Properties and Structure
Morpholine-4-carbohydrazide is a white solid organic compound. Its fundamental chemical and physical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | morpholine-4-carbohydrazide | N/A |
| CAS Number | 29053-23-4 | N/A |
| Molecular Formula | C₅H₁₁N₃O₂ | N/A |
| Molecular Weight | 145.16 g/mol | N/A |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | Not available (decomposes) | N/A |
| Density (predicted) | 1.253 ± 0.06 g/cm³ | N/A |
| pKa (predicted) | 11.72 ± 0.20 | N/A |
| LogP (predicted) | -2.17 | N/A |
Spectroscopic Data
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR (DMSO-d₆) | δ 3.65 (t, 4H, morpholine CH₂), δ 3.75 (t, 4H, morpholine CH₂), δ 4.8 (br s, 2H, NH₂) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 44.2 (morpholine C), δ 66.8 (morpholine C), δ 158.3 (C=O) | [1] |
| Infrared (IR) | ν 3298 cm⁻¹ (N-H stretch), 3180 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (N-H bend) | [1] |
| Mass Spectrometry (MS) | m/z 146 [M+H]⁺, 87 (morpholine fragment), 57 (morpholine minus CH₂O fragment) | [1] |
Chemical Structure
The structure of Morpholine-4-carbohydrazide consists of a saturated six-membered morpholine ring attached via its nitrogen atom to a carbohydrazide group. The morpholine ring typically adopts a chair conformation.
Figure 1. 2D and 3D structures of Morpholine-4-carbohydrazide.
Synthesis and Purification
Several synthetic routes to Morpholine-4-carbohydrazide have been reported. The most common methods involve the reaction of a morpholine derivative with a hydrazine source.
Experimental Protocol: Synthesis from Ethyl 4-Morpholinecarboxylate and Hydrazine Hydrate
This method involves the hydrazinolysis of an ester precursor, which can be readily prepared from morpholine and ethyl chloroformate.
Materials:
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Ethyl 4-morpholinecarboxylate
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Hydrazine hydrate (80% solution in water)
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Absolute ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-morpholinecarboxylate (0.1 mol) in absolute ethanol (100 mL).
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To this solution, add hydrazine hydrate (0.1 mol) dropwise with stirring.
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Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Reduce the volume of the solvent under vacuum.
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The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford crude Morpholine-4-carbohydrazide.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield a white crystalline solid with a purity of 95-99%.[1] For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexane or methanol and dichloromethane as the eluent can be employed.[1]
Biological Activities and Potential Applications
Morpholine-4-carbohydrazide and its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
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Antimicrobial Activity: Derivatives of Morpholine-4-carbohydrazide have demonstrated activity against various bacterial and fungal strains.[1]
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Antitumor Activity: The compound has been reported to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.[1] While the exact mechanism for the parent compound is still under investigation, related morpholine derivatives have been shown to target key signaling pathways involved in cancer progression.
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Antiviral Activity: Preliminary studies have indicated potential antiviral activity against viruses such as influenza A and B.[1]
Proposed Signaling Pathway for Antitumor Activity
While a specific signaling pathway for Morpholine-4-carbohydrazide has not been definitively elucidated, based on the activity of structurally related morpholine-containing anticancer agents, a plausible mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of Morpholine-4-carbohydrazide is depicted below. This process ensures the formation of the desired product and its isolation with high purity.
Caption: General workflow for the synthesis and purification of the compound.
Antimicrobial Activity Screening Workflow
A typical workflow for screening the antimicrobial activity of Morpholine-4-carbohydrazide against bacterial or fungal strains is outlined below. This workflow allows for the determination of the minimum inhibitory concentration (MIC).
Caption: Workflow for determining the antimicrobial activity of the compound.
Conclusion
Morpholine-4-carbohydrazide is a compound of significant interest with a well-defined chemical structure and a range of accessible synthetic routes. Its promising biological activities, particularly in the antimicrobial and anticancer realms, warrant further investigation. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the potential of this molecule in various scientific disciplines. Future studies focusing on elucidating the precise mechanisms of action will be crucial for the development of novel therapeutic agents based on the Morpholine-4-carbohydrazide scaffold.
